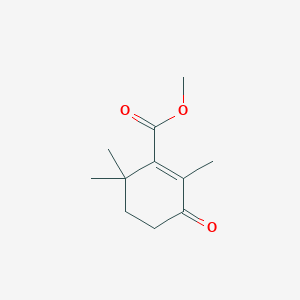![molecular formula C18H20N4O4S B13970425 N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide CAS No. 173850-04-9](/img/structure/B13970425.png)
N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide: is a synthetic compound belonging to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide typically involves multiple steps. One common method includes the preparation of pyrrolo[2,3-d]pyrimidine derivatives through the cyclization of appropriate precursors. The reaction conditions often involve the use of microwave techniques to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include the use of specialized equipment and reagents to facilitate the synthesis and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it may induce apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
- N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid 1,5-diethyl ester 4-methylbenzenesulfonate
Uniqueness
N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide is unique due to its specific structural features and the presence of the tosyl group, which may contribute to its distinct biological activities and chemical reactivity compared to similar compounds .
Properties
CAS No. |
173850-04-9 |
|---|---|
Molecular Formula |
C18H20N4O4S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[7-(4-methylphenyl)sulfonyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]propanamide |
InChI |
InChI=1S/C18H20N4O4S/c1-11-5-7-12(8-6-11)27(25,26)22-10-9-13-14(22)19-17(20-15(13)23)21-16(24)18(2,3)4/h5-10H,1-4H3,(H2,19,20,21,23,24) |
InChI Key |
WBLXCKBZFNYJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(NC3=O)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


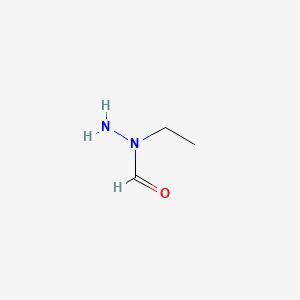



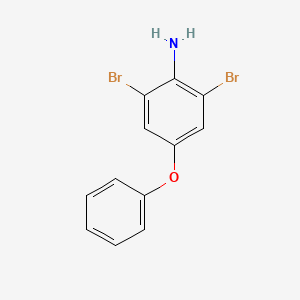

![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)

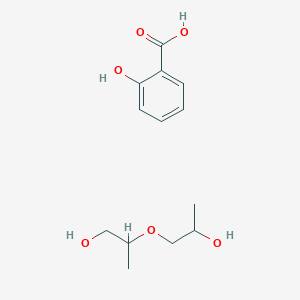
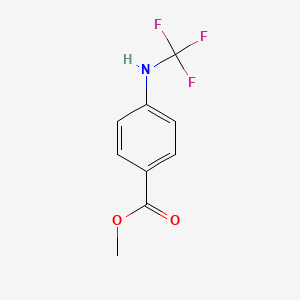
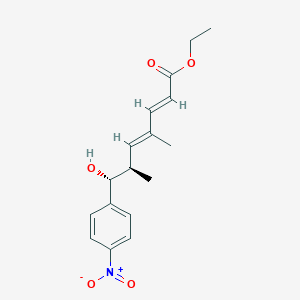
![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)

